molecular formula C10H6ClNO4 B14355299 4-Nitrophenyl 4-chlorobut-2-ynoate CAS No. 93524-35-7

4-Nitrophenyl 4-chlorobut-2-ynoate

Cat. No.: B14355299
CAS No.: 93524-35-7
M. Wt: 239.61 g/mol
InChI Key: OMGGEQGYSPEISB-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-chlorobut-2-ynoate is a specialized ester compound featuring a 4-nitrophenyl group attached to a 4-chlorobut-2-ynoate backbone. Its structure combines electrophilic reactivity (due to the electron-withdrawing nitro and chloro groups) with a strained alkyne ester moiety, making it a candidate for nucleophilic substitution and cycloaddition reactions.

Properties

CAS No.

93524-35-7

Molecular Formula

C10H6ClNO4

Molecular Weight

239.61 g/mol

IUPAC Name

(4-nitrophenyl) 4-chlorobut-2-ynoate

InChI

InChI=1S/C10H6ClNO4/c11-7-1-2-10(13)16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2

InChI Key

OMGGEQGYSPEISB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C#CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-chlorobut-2-ynoate typically involves the esterification of 4-nitrophenol with 4-chlorobut-2-ynoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-chlorobut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-chlorobut-2-ynoate involves its interaction with nucleophiles and reducing agents. The nitrophenyl ester group is susceptible to nucleophilic attack, leading to the formation of substituted products. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 4-nitrophenyl group is a common motif in bioactive and reactive compounds. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Key Functional Groups Applications
4-Nitrophenyl 4-chlorobut-2-ynoate Chloroalkyne ester + 4-nitrophenyl –NO₂, –Cl, ester, alkyne Potential acylating agent, intermediates in heterocycle synthesis
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Thiadiazole + 4-nitrophenyl –NO₂, –NH–, thione, thiadiazole Antimicrobial agents, enzyme inhibitors
4-Nitrophenyl boronic acid Boronic acid + 4-nitrophenyl –NO₂, –B(OH)₂ pH-sensitive prodrugs, H₂O₂-responsive systems
4-Nitrophenyl acetate Simple ester + 4-nitrophenyl –NO₂, ester Hydrolysis kinetics studies, enzymatic assays

Key Observations :

  • Unlike thiadiazole derivatives (e.g., –2), which prioritize hydrogen bonding and planar aromaticity for bioactivity, the alkyne and chloro groups in the target compound favor covalent bond-forming reactions .
Reactivity and Stability
Hydrolysis Kinetics

The 4-nitrophenyl group acts as a chromophore and leaving group, enabling real-time monitoring of hydrolysis. A comparison of hydrolysis rates under basic conditions:

Compound Hydrolysis Rate (s⁻¹, pH 11) Primary Product
4-Nitrophenyl boronic acid 0.0586 4-Nitrophenol
4-Nitrophenyl boronic acid pinacol ester 0.0124 4-Nitrophenol
This compound (predicted) ~0.02–0.04 (estimated) 4-Nitrophenol + 4-chlorobut-2-ynoic acid

Insights :

  • The chloroalkyne ester is expected to hydrolyze faster than boronic esters due to the electron-withdrawing chloro group activating the ester carbonyl. However, steric hindrance from the alkyne may moderate this effect compared to linear esters .
Thermal and pH Stability
  • Thiadiazole derivatives with 4-nitrophenyl groups (–2) exhibit stability up to 200°C, attributed to aromatic conjugation. In contrast, the alkyne and ester in this compound may render it susceptible to thermal decomposition or polymerization above 100°C .
  • At pH > 10, the compound likely undergoes rapid hydrolysis, similar to 4-nitrophenyl boronic acid .
Antimicrobial Activity

While 1,3,4-thiadiazole derivatives (e.g., compounds from ) show potent activity against E. coli and C. Its reactivity suggests utility as a precursor for bioactive heterocycles rather than direct antimicrobial use .

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